molecular formula C11H10ClN3O B1347832 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine CAS No. 339279-00-4

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Cat. No. B1347832
CAS RN: 339279-00-4
M. Wt: 235.67 g/mol
InChI Key: RBTFSKPPOOHKOI-UHFFFAOYSA-N
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Description

“4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The chlorine atom would be attached to one of the carbon atoms in the ring, and the methoxymethyl and pyridin-3-yl groups would be attached to other carbon atoms in the ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom could be substituted with other groups in a nucleophilic substitution reaction, or the compound could participate in condensation reactions with aldehydes or ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorine atom could make the compound more polar and potentially more reactive. The methoxymethyl group could also influence the compound’s solubility in different solvents .

Scientific Research Applications

Non-Covalent Interaction Analysis

Research focused on non-covalent interactions within certain thioureas derived from substituted pyrimidines, including methoxymethyl variants, highlights the importance of these interactions in molecular structure and stability. Vibrational spectra analysis, including FT-IR and FT-Raman, alongside NBO analysis, provides insight into intramolecular and intermolecular forces that govern these systems (Zhang et al., 2018).

Molecular Electronic Potential Analysis

Studies on thiopyrimidine derivatives, which share a core structure with 4-chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, have been conducted to explore their electronic, linear, and nonlinear optical properties. This research aids in understanding the structural parameters and electronic features that contribute to their promising applications in medicine and nonlinear optics (NLO) fields, showcasing the versatility of pyrimidine derivatives in high-tech applications (Hussain et al., 2020).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Pyrimidine derivatives are often involved in biological processes as they are part of the structure of nucleotides, the building blocks of DNA and RNA .

properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFSKPPOOHKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363103
Record name 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339279-00-4
Record name 4-Chloro-6-(methoxymethyl)-2-(3-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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